molecular formula C6H11N3O B8741815 5-Methyl-N-propyl-1,3,4-oxadiazol-2-amine CAS No. 62347-92-6

5-Methyl-N-propyl-1,3,4-oxadiazol-2-amine

Cat. No.: B8741815
CAS No.: 62347-92-6
M. Wt: 141.17 g/mol
InChI Key: OIMFGDHPGDUQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-propyl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62347-92-6

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

5-methyl-N-propyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C6H11N3O/c1-3-4-7-6-9-8-5(2)10-6/h3-4H2,1-2H3,(H,7,9)

InChI Key

OIMFGDHPGDUQKS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN=C(O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Acetyl-4-n-propyl semicarbazide (35 g, 0.22 mol) prepared by method (a) above, was refluxed with POCl3 (150 ml) for 2 hours, until no more HCl was evolved. Excess POCl3 was taken off by a water pump and the mixture poured into 200 ml. iced water and neutralized with 50% NaOH to pH 7. Red oil was extracted with dichloromethane (2×180 ml), dried, filtered and evaporated down to yield an oil which was distilled in a vigreux flask to yield the title compound as a pink liquid which crystallised upon standing to a solid. (m.p. 46.5°-47.5° C.).
Name
1-Acetyl-4-n-propyl semicarbazide
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.